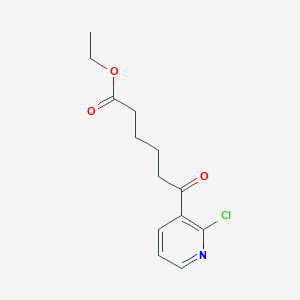
3-(3-Acetoxybenzoyl)-2-chloropyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Acetoxybenzoic acid (3-ABA), a meta-substituted benzoic acid, is an isomer of aspirin . It can be synthesized by reacting 3-hydroxybenzoic acid with acetic anhydride . The esterification of 3-ABA with 1,1′-carbonyldiimidazole (CDI) in the presence of reactive halides has been reported .
Synthesis Analysis
The synthesis of 3-ABA involves the reaction of 3-hydroxybenzoic acid with acetic anhydride . The esterification of 3-ABA with 1,1′-carbonyldiimidazole (CDI) in the presence of reactive halides has also been reported .Molecular Structure Analysis
The molecular formula of 3-ABA is CH3CO2C6H4CO2H . It has a molecular weight of 180.16 .Physical And Chemical Properties Analysis
3-ABA has a melting point of 131-134 °C (lit.) . It is a white powder stored in dry conditions at room temperature .Aplicaciones Científicas De Investigación
Synthesis of Novel Compounds and Fluorescent Probes Shao et al. (2011) reported the synthesis of 2-carbonyl-3-(pyridylamino)imidazo[1,2-a]pyridines, derived from similar compounds, which function as efficient fluorescent probes for mercury ion detection both in acetonitrile and buffered aqueous solutions. This indicates a potential application of 3-(3-Acetoxybenzoyl)-2-chloropyridine in creating compounds useful for environmental monitoring and analytical chemistry (Shao et al., 2011).
Antibacterial and Antifungal Activities Patel and Agravat (2007) explored the synthesis of new pyridine derivatives, including those similar to 3-(3-Acetoxybenzoyl)-2-chloropyridine, and assessed their antibacterial and antifungal activities. The study suggests that derivatives of 3-(3-Acetoxybenzoyl)-2-chloropyridine may have applications in developing new antimicrobial agents (Patel & Agravat, 2007).
Photo-Oxidation Processes in Organic Chemistry Research by Qamar, Muneer, and Bahnemann (2005) on the photocatalysed reaction of organic systems, including compounds similar to 3-(3-Acetoxybenzoyl)-2-chloropyridine, highlights the potential application in studying photo-oxidation processes. This has implications for understanding and developing photochemical reactions in organic synthesis (Qamar et al., 2005).
Catalysis and Chemical Synthesis Studies on palladium complexes, such as those by Aktaş et al. (2018), involving chloropyridine ligands, suggest that 3-(3-Acetoxybenzoyl)-2-chloropyridine derivatives could be relevant in catalysis, particularly in reactions like Sonogashira cross-coupling in aqueous media. This points to its potential role in facilitating organic synthesis and chemical transformations (Aktaş et al., 2018).
Synthesis of Antiviral Agents Research by Cundy et al. (1997) on the synthesis of imidazo[4,5-b]pyridine derivatives from chloropyridines, which is structurally related to 3-(3-Acetoxybenzoyl)-2-chloropyridine, indicates potential applications in developing antiviral agents. The study suggests these compounds could be effective against various viruses, highlighting the chemical's relevance in medicinal chemistry (Cundy et al., 1997).
Safety And Hazards
Propiedades
IUPAC Name |
[3-(2-chloropyridine-3-carbonyl)phenyl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO3/c1-9(17)19-11-5-2-4-10(8-11)13(18)12-6-3-7-16-14(12)15/h2-8H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFVDFVOIAWEBNP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC(=C1)C(=O)C2=C(N=CC=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10642177 |
Source


|
| Record name | 3-(2-Chloropyridine-3-carbonyl)phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10642177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Acetoxybenzoyl)-2-chloropyridine | |
CAS RN |
898786-38-4 |
Source


|
| Record name | 3-(2-Chloropyridine-3-carbonyl)phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10642177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














